CID 78065832
Description
CID 78065832 is a unique chemical entity registered in the PubChem database under the Compound Identifier (CID) system, which provides standardized access to chemical properties, bioactivity, and analytical data . For instance, Figure 1 in illustrates the use of GC-MS (Gas Chromatography-Mass Spectrometry) and vacuum distillation to analyze a related compound, suggesting that similar methods would apply to this compound for purity assessment and structural elucidation .
Key analytical techniques for this compound may include:
- GC-MS: To determine volatile components and fragmentation patterns.
- Mass spectrometry (MS): For molecular weight confirmation and structural analysis via collision-induced dissociation (CID) .
- Chromatographic methods: To isolate and quantify fractions, as demonstrated in vacuum distillation workflows .
Properties
Molecular Formula |
C10H13AsN |
|---|---|
Molecular Weight |
222.14 g/mol |
InChI |
InChI=1S/C10H13AsN/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-7H,8-9,12H2 |
InChI Key |
NKZGDCWKUCMVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C[As]CCN |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 78065832 involves several synthetic routes and reaction conditions. One common method includes the use of phenyl-containing diamine substances and oxygen-containing heterocyclic compounds. The process typically involves dissolving these raw materials in a solvent, followed by a series of reactions to form the desired compound . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
CID 78065832 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
CID 78065832 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies related to molecular interactions and cellular processes. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications, such as in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 78065832 involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the context of its use. Understanding these mechanisms is crucial for developing new applications and improving existing ones .
Comparison with Similar Compounds
Table 1: Physicochemical and Analytical Properties
Key Findings:
Structural Analogues: CID 2049887 (C₇H₅FN₂S) shares a heterocyclic backbone, which is common in bioactive molecules. Its fluorine substituent enhances metabolic stability compared to non-halogenated analogues . Hypothetical Compound X (C₈H₁₀O₂) lacks halogenation but exhibits higher solubility, likely due to polar functional groups.
Analytical Techniques: this compound: GC-MS and vacuum distillation are critical for isolating fractions and confirming purity, as shown in Figure 1 . CID 2049887: Relies on LC-ESI-MS for structural elucidation, similar to the method used for ginsenosides in .
Bioactivity and ADMET Properties :
- While this compound’s bioactivity is unspecified, compounds like CID 2049887 with LogP >2 often show better membrane permeability but lower aqueous solubility .
- CYP inhibition (e.g., CYP1A2 in CID 2049887) is a critical parameter for drug-drug interaction risks, which may guide toxicity studies for this compound .
Methodological Considerations
- Synthesis and Characterization: For novel compounds, and mandate detailed synthesis protocols, spectral data (NMR, IR), and purity metrics. This compound would require similar validation, including elemental analysis and X-ray crystallography if applicable . Known compounds must cite prior synthesis routes, as emphasized in .
Data Reproducibility :
- Chromatographic methods (e.g., LC-ELSD in ) must specify column type, mobile phase, and detection parameters to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
